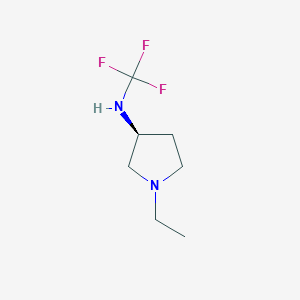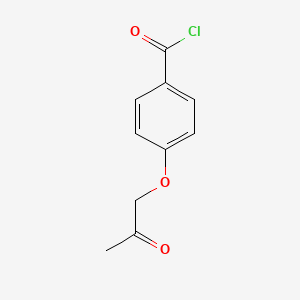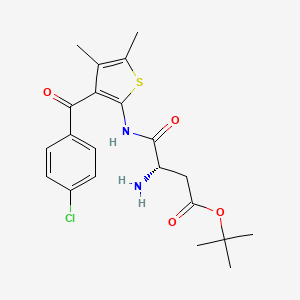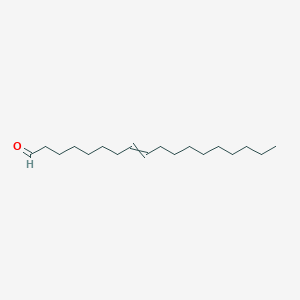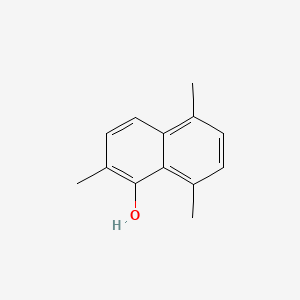
2,5,8-Trimethyl-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Trimethyl-1-naphthol is an organic compound with the molecular formula C13H14O It is a derivative of naphthol, characterized by the presence of three methyl groups at the 2, 5, and 8 positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-1-naphthol typically involves the alkylation of 1-naphthol. One common method is the Friedel-Crafts alkylation, where 1-naphthol is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,8-Trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,5,8-trimethyl-1,4-naphthoquinone.
Reduction: Formation of 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthol.
Substitution: Formation of halogenated derivatives like 2,5,8-trimethyl-1-bromonaphthol.
Aplicaciones Científicas De Investigación
2,5,8-Trimethyl-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,8-Trimethyl-1-naphthol involves its interaction with specific molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Naphthol: Lacks the methyl groups, making it less hydrophobic and with different reactivity.
2,5-Dimethyl-1-naphthol: Similar structure but with only two methyl groups, affecting its chemical properties and applications.
2,3,6-Trimethylphenol: A phenol derivative with a different aromatic ring structure, leading to distinct chemical behavior.
Uniqueness: 2,5,8-Trimethyl-1-naphthol is unique due to the specific positioning of its methyl groups, which influence its reactivity, solubility, and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
33583-02-7 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2,5,8-trimethylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-7,14H,1-3H3 |
Clave InChI |
AZPMPNRMONDTQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=C(C=C1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


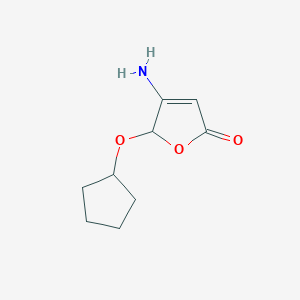
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
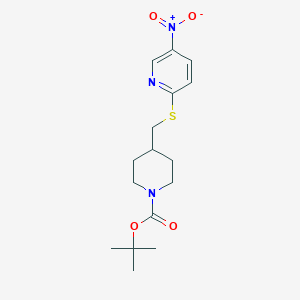
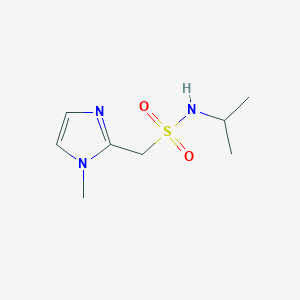
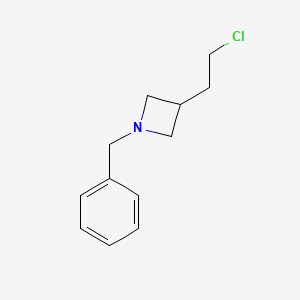
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
